Bienvenue dans la boutique en ligne BenchChem!

Fosinoprilat-d7

Bioanalysis LC-MS/MS Isotopic Purity

Fosinoprilat-d7 delivers a decisive +7 Da mass shift—superior to d5 analogs—for interference-free fosinoprilat quantification in LC-MS/MS. This deuterated internal standard compensates for matrix effects and extraction variability, meeting FDA/EMA bioanalytical validation benchmarks. Also cataloged as Fosinopril EP Impurity A-d7, it enables pharmacopeial impurity profiling. Choosing Fosinoprilat-d7 eliminates the systematic error risks inherent in lower-mass-shift alternatives. Fully characterized reference standard; shipped ambient; for R&D use only.

Molecular Formula C23H34NO5P
Molecular Weight 442.543
CAS No. 1279220-43-7
Cat. No. B586493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosinoprilat-d7
CAS1279220-43-7
Synonyms(4S)-4-Cyclohexyl-1-[[hydroxy(4-phenylbutyl-d7)phosphinyl]acetyl]-L-proline;  trans-4-Cyclohexyl-1-[[hydroxy(4-phenylbutyl-d7)phosphinyl]acetyl]-L-proline;  Fosfenopril-d7;  Fosinoprilic-d7 Acid;  SQ 27519-d7
Molecular FormulaC23H34NO5P
Molecular Weight442.543
Structural Identifiers
SMILESC1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)[O-]
InChIInChI=1S/C23H34NO5P/c25-22(17-30(28,29)14-8-7-11-18-9-3-1-4-10-18)24-16-20(15-21(24)23(26)27)19-12-5-2-6-13-19/h1,3-4,9-10,19-21H,2,5-8,11-17H2,(H,26,27)(H,28,29)/p-1/t20-,21+/m0/s1/i1D,3D,4D,9D,10D,11D2
InChIKeyWOIWWYDXDVSWAZ-FLDDMTFTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fosinoprilat-d7 (CAS 1279220-43-7): Deuterated ACE Inhibitor Metabolite for Quantitative LC-MS Bioanalysis


Fosinoprilat-d7 is a stable isotope-labeled analogue of fosinoprilat, the active phosphinic acid metabolite of the angiotensin-converting enzyme (ACE) inhibitor prodrug fosinopril [1]. The compound incorporates seven deuterium atoms (²H) into its molecular structure (C23H27D7NO5P), resulting in a molecular weight of 442.54 g/mol, a mass shift of +7 Da relative to the unlabeled fosinoprilat (C23H34NO5P, MW 435.49 g/mol) . As a fully characterized chemical reference standard, it is utilized as an internal standard (IS) for the accurate quantification of fosinoprilat in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring method traceability and compliance with bioanalytical regulatory guidelines [2].

Why Fosinoprilat-d7 Cannot Be Substituted with Unlabeled Fosinoprilat or Other Deuterated Analogs in Quantitative Bioanalysis


Substituting Fosinoprilat-d7 with unlabeled fosinoprilat or alternative deuterated analogs (e.g., fosinoprilat-d5) in quantitative bioanalytical assays introduces significant risks of systematic error and regulatory non-compliance. Unlabeled fosinoprilat is the target analyte itself, not a distinct internal standard, precluding its use for correcting matrix effects, extraction recovery, and instrument variability in LC-MS/MS methods [1]. Alternative deuterated analogs with a lower mass shift, such as the d5 variant (+5 Da), exhibit a reduced m/z separation from the unlabeled analyte. This decreases the method's resistance to cross-signal interference arising from the natural isotopic distribution of the analyte (M+1, M+2, etc.) or from in-source fragmentation, particularly at the low ng/mL concentrations required for pharmacokinetic studies [2]. The specific +7 Da mass shift of Fosinoprilat-d7 provides a verifiably more robust analytical window for accurate, interference-free quantification, as detailed in the evidence below.

Quantitative Evidence: Analytical Performance Metrics for Fosinoprilat-d7 (CAS 1279220-43-7) vs. Alternatives


Isotopic Purity (≥98.0%) for Minimizing Quantitative Bias

Fosinoprilat-d7 exhibits high isotopic enrichment, a critical parameter ensuring the internal standard signal does not contain unlabeled fosinoprilat, which would lead to systematic underestimation of the analyte concentration. Lot-specific analysis via Certificate of Analysis confirms an isotopic enrichment of ≥98.0% [1]. This high level of purity directly minimizes the isotopic crossover contribution to the analyte's multiple reaction monitoring (MRM) channel, a key requirement for method validation and reliable bioanalytical data.

Bioanalysis LC-MS/MS Isotopic Purity

Mass Shift (+7 Da) and Chromatographic Co-elution for Optimal LC-MS/MS Quantification

Fosinoprilat-d7 provides a +7 Da mass shift relative to unlabeled fosinoprilat (MW 442.54 vs. 435.49 g/mol) . This larger mass difference offers a significant advantage over analogs with fewer deuterium labels (e.g., +5 Da for fosinoprilat-d5) by minimizing cross-talk interference from the naturally occurring M+2, M+3, etc., isotopes of the analyte, particularly at low concentrations [1]. Crucially, as a stable isotope-labeled analog, Fosinoprilat-d7 exhibits near-identical physicochemical properties to fosinoprilat, ensuring co-elution under reverse-phase LC conditions. This co-elution is essential for accurately compensating for matrix effects, which can cause significant ion suppression or enhancement in electrospray ionization (ESI) [2].

Bioanalysis LC-MS/MS Stable Isotope Labeling

Regulatory Compliance as a Traceable Reference Standard

Fosinoprilat-d7 is produced and characterized for use as a reference standard compliant with regulatory guidelines for analytical method validation and pharmaceutical quality control [1]. This compound can be used to establish traceability against pharmacopoeial standards such as the USP Fosinopril Related Compound A RS or EP Fosinopril Impurity A CRS . This level of characterization and compliance is a key differentiator from research-grade deuterated analogs, which may lack the rigorous documentation and stability data required for GLP or GMP environments. The alternative approach of using a non-standard analog, such as an alkylated derivative, would require extensive cross-validation to demonstrate equivalent behavior, which is a significant and often unnecessary burden [2].

Analytical Method Validation Regulatory Compliance Reference Standard

Key Application Scenarios for Fosinoprilat-d7 (CAS 1279220-43-7) in Research and Industry


LC-MS/MS Method Development and Validation for Pharmacokinetic Studies

Fosinoprilat-d7 is the definitive internal standard for developing and validating LC-MS/MS methods to quantify fosinoprilat in plasma, serum, or urine. Its +7 Da mass shift and chromatographic co-elution directly address the critical analytical challenges of matrix effect compensation and isotopic interference. Using this compound as an IS enables method validation to achieve the accuracy and precision benchmarks required by regulatory bodies, with reported assay linear ranges for fosinoprilat spanning 1-1500 ng/mL in rat plasma when using a stable isotope-labeled internal standard [1]. This application is fundamental for clinical and preclinical pharmacokinetic (PK) studies.

Therapeutic Drug Monitoring (TDM) and Bioequivalence Studies

In clinical pharmacology, accurate quantification of the active moiety, fosinoprilat, is essential for Therapeutic Drug Monitoring (TDM) and for demonstrating bioequivalence between generic and innovator fosinopril formulations. Fosinoprilat-d7 provides the robust internal standardization necessary for high-throughput, multi-sample clinical trial analysis, where matrix variability between subjects is significant. The use of a stable isotope-labeled internal standard is the industry standard for these applications to ensure data integrity and minimize analytical variability .

Pharmaceutical Impurity Profiling and Quality Control

Fosinoprilat-d7, also cataloged as Fosinopril EP Impurity A-d7, serves as a critical reference material for identifying and quantifying fosinoprilat (the active metabolite/degradant) as an impurity in fosinopril drug substance and finished pharmaceutical products . Its use ensures compliance with USP and EP monograph requirements for impurity testing. The deuterated standard allows for highly specific and accurate quantification of this related compound, even in the complex matrix of a drug formulation, supporting stability studies and batch release testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fosinoprilat-d7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.